molecular formula C13H21NO2 B14615397 1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one CAS No. 58804-57-2

1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one

Cat. No.: B14615397
CAS No.: 58804-57-2
M. Wt: 223.31 g/mol
InChI Key: VPTVTMCMGIHCME-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their versatile applications in various fields, including medicinal chemistry and industrial processes

Preparation Methods

The synthesis of 1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexylamine with 2-oxopropyl bromide in the presence of a base, followed by cyclization to form the pyrrolidinone ring. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C .

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often employ catalysts and controlled reaction environments to ensure consistent production quality .

Scientific Research Applications

1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of drug development.

Comparison with Similar Compounds

1-Cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as:

    1-Cyclohexyl-2-pyrrolidinone: Known for its use as a high-boiling aprotic solvent.

    Pyrrolidin-2-one, 5-[2-butyrylethyl]: Utilized in the synthesis of bioactive molecules.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

58804-57-2

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-cyclohexyl-5-(2-oxopropyl)pyrrolidin-2-one

InChI

InChI=1S/C13H21NO2/c1-10(15)9-12-7-8-13(16)14(12)11-5-3-2-4-6-11/h11-12H,2-9H2,1H3

InChI Key

VPTVTMCMGIHCME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCC(=O)N1C2CCCCC2

Origin of Product

United States

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